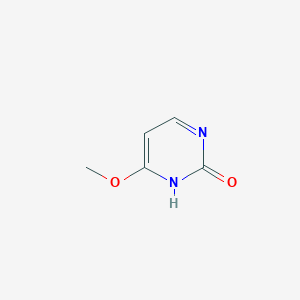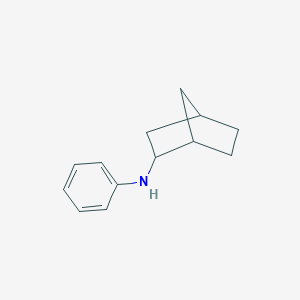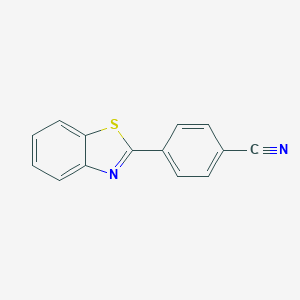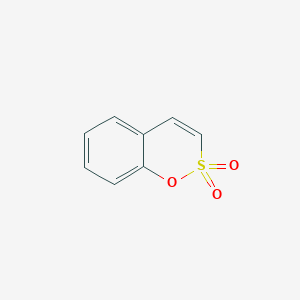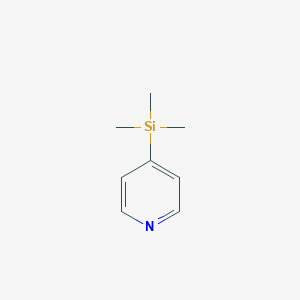
4-(Trimethylsilyl)pyridine
Overview
Description
4-(Trimethylsilyl)pyridine is a compound that consists of a pyridine ring with a trimethylsilyl group attached to it . The trimethylsilyl group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule . This structural group is characterized by chemical inertness and a large molecular volume .
Synthesis Analysis
The synthesis of compounds involving trimethylsilyl groups like this compound often involves the use of trimethylsilylating agents such as trimethylsilyl chloride . In a study, a series of cobalt(II) (silyl)amides, pyrrolates and aminopyridinates were synthesized .Molecular Structure Analysis
The molecular formula of this compound is C8H13NSi . The structure consists of a pyridine ring with a trimethylsilyl group attached to it .Chemical Reactions Analysis
Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry . When attached to certain functional groups in a reactant molecule, trimethylsilyl groups may also be used as temporary protecting groups during chemical synthesis .Physical And Chemical Properties Analysis
This compound is characterized by its molecular weight of 151.28 . It is also known for its chemical inertness and large molecular volume .Scientific Research Applications
Mass Spectrometric Analysis
4-(Trimethylsilyl)pyridine and its derivatives have been utilized in mass spectrometric analysis. Studies have explored the mass spectra of pyridine amidoximes and their O-trimethylsilyl derivatives, providing insights into the fragmentation pathways of these compounds (Pearse & Jacobsson, 1980).
Organic Synthesis
This compound plays a role in organic synthesis. It has been used in the reductive silylation of pyridine to produce various pyridine and piperidine derivatives (Sulzbach, 1970). Additionally, it is involved in the synthesis of nitrogen-containing polycyclic delta-lactones (Rudler et al., 2002).
Photoelectron Spectroscopy
In the field of photoelectron spectroscopy, the ionization potentials of methyl-, t-butyl-, and trimethylsilyl-substituted pyridines have been determined, shedding light on the effects of substituents on pyridine’s electronic structure (Heilbronner et al., 1972).
Catalysis
This compound derivatives have been employed as catalysts in various chemical reactions. For example, tris[N,N-bis(trimethylsilyl)amido] complexes of group 3 metals, which include derivatives of this compound, have been used for the aminomethylation reaction of ortho-pyridyl C-H bonds (Nagae et al., 2015).
Structural Chemistry
The compound has also been a focus in structural chemistry, aiding in understanding hyperconjugation and rotational barriers in chemical structures (Hassall et al., 2007).
Organometallic Chemistry
In organometallic chemistry, this compound is involved in the formation of mononuclear tris(aminopyridinato)zirconium complexes, contributing to the development of new organometallic compounds (Kempe et al., 1996).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
trimethyl(pyridin-4-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NSi/c1-10(2,3)8-4-6-9-7-5-8/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUVWRKNVLSJJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10171376 | |
| Record name | Pyridine, 4-(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10171376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18301-46-7 | |
| Record name | Pyridine, 4-(trimethylsilyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018301467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 4-(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10171376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







